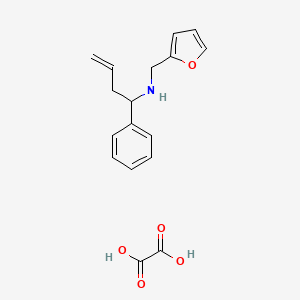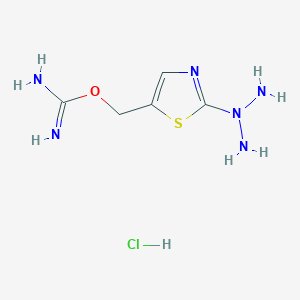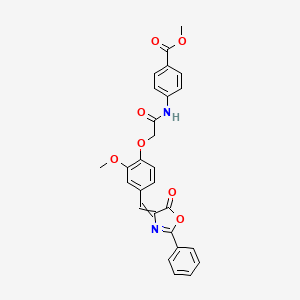![molecular formula C14H19N5O3 B11771952 rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇 是一种复杂的有机分子,在各个科学领域具有巨大的潜力。该化合物包含一个嘌呤碱基,它是核苷酸的基本组成部分,而核苷酸是 DNA 和 RNA 的基本组成单元。其独特的结构结合了嘌呤碱基、环戊烷环和二氧戊环部分,使其成为化学、生物学和医药研究的有趣课题。
准备方法
合成路线和反应条件
rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇 的合成通常涉及多个步骤,从易得的前体开始。关键步骤包括环戊烷环的形成、二氧戊环部分的引入以及嘌呤碱基的连接。每个步骤都需要特定的反应条件,例如控制温度、pH 值以及使用催化剂,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高效率并降低成本。这可能包括使用连续流反应器,它可以更好地控制反应条件和可扩展性。此外,将采用结晶、色谱和重结晶等纯化技术,以获得纯形式的化合物。
化学反应分析
反应类型
rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇: 可以进行各种化学反应,包括:
氧化: 羟基可以氧化形成酮或醛。
还原: 氨基可以还原形成不同的衍生物。
取代: 嘌呤碱基可以进行亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及胺类或硫醇类等亲核试剂。反应条件如温度、溶剂和 pH 值都经过仔细控制,以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,羟基的氧化将产生酮或醛,而嘌呤碱基上的亲核取代可以引入各种官能团,导致各种衍生物的形成。
科学研究应用
rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇: 在科学研究中具有多种应用:
化学: 它作为合成更复杂分子的构建块,以及研究反应机理的模型化合物。
生物学: 它与核苷酸的结构相似,使其在研究 DNA 和 RNA 相互作用以及酶-底物相互作用方面有用。
工业: 它可用于开发新材料,以及作为各种化学产品的先驱。
作用机制
rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇 的作用机制涉及它与酶和受体等分子靶标的相互作用。嘌呤碱基可以模拟天然核苷酸,使其能够与酶上的核苷酸结合位点结合,可能抑制其活性。这种相互作用会破坏各种生化途径,从而导致其观察到的作用。
相似化合物的比较
类似的化合物包括其他嘌呤衍生物,例如:
腺苷: 一种具有多种生物学作用的天然核苷。
鸟苷: 另一种参与细胞过程的核苷。
6-巯基嘌呤: 一种用于化疗的嘌呤类似物。
rel-((3aR,4R,6R,6aS)-6-(6-氨基-9H-嘌呤-9-基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧戊环-4-基)甲醇: 由于其嘌呤碱基与环戊烷环和二氧戊环部分的组合,使其具有独特的化学和生物学性质。
属性
分子式 |
C14H19N5O3 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC 名称 |
[(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1 |
InChI 键 |
ZPYBQTVZVONOSP-OYBPUVFXSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
规范 SMILES |
CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


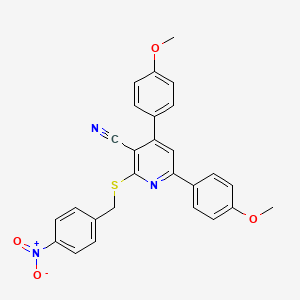

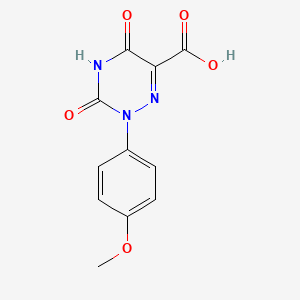

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)

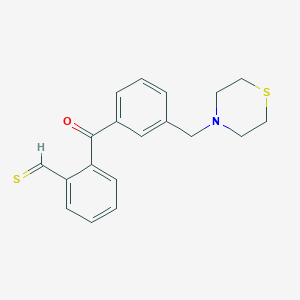
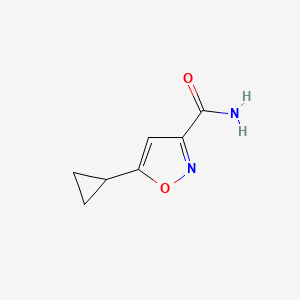
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)

